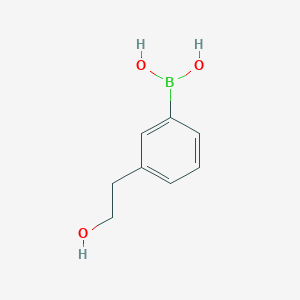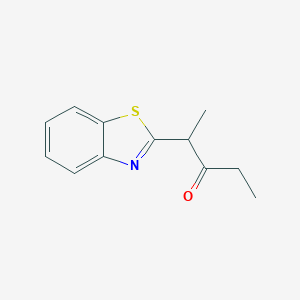
2-(2-Benzothiazolyl)-3-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzothiazolyl)-3-pentanone, also known as Thioflavin T, is a fluorescent dye commonly used in scientific research. It is a member of the thioflavin family of dyes and is widely used in the detection of amyloid fibrils, which are associated with a range of neurodegenerative diseases, including Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(2-Benzothiazolyl)-3-pentanone T is not fully understood. However, it is known that 2-(2-Benzothiazolyl)-3-pentanone T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 2-(2-Benzothiazolyl)-3-pentanone T to amyloid fibrils results in a shift in the dye's fluorescence spectrum, which allows for the detection of these fibrils.
Effets Biochimiques Et Physiologiques
2-(2-Benzothiazolyl)-3-pentanone T is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that 2-(2-Benzothiazolyl)-3-pentanone T is a dye and should be handled with care to avoid skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Benzothiazolyl)-3-pentanone T is its high sensitivity and specificity for amyloid fibrils. This makes it a valuable tool for the detection and quantification of these fibrils in tissues. Additionally, 2-(2-Benzothiazolyl)-3-pentanone T is relatively easy to use and can be used in a variety of experimental settings.
However, there are also some limitations to the use of 2-(2-Benzothiazolyl)-3-pentanone T. One limitation is that it is not specific to a particular type of amyloid fibril. This means that 2-(2-Benzothiazolyl)-3-pentanone T may bind to other proteins and structures in addition to amyloid fibrils, leading to false positives. Additionally, 2-(2-Benzothiazolyl)-3-pentanone T is not suitable for in vivo imaging due to its poor penetration of tissues.
Orientations Futures
There are several future directions for the use of 2-(2-Benzothiazolyl)-3-pentanone T in scientific research. One direction is the development of new derivatives of 2-(2-Benzothiazolyl)-3-pentanone T with improved properties, such as increased specificity for particular types of amyloid fibrils or improved tissue penetration. Another direction is the use of 2-(2-Benzothiazolyl)-3-pentanone T in the development of new diagnostic and therapeutic approaches for neurodegenerative diseases. Finally, 2-(2-Benzothiazolyl)-3-pentanone T may also be useful in the study of other protein misfolding diseases, such as prion diseases and type 2 diabetes.
Conclusion
In conclusion, 2-(2-Benzothiazolyl)-3-pentanone T is a valuable tool in scientific research for the detection and quantification of amyloid fibrils. Its high sensitivity and specificity make it a valuable tool for the study of neurodegenerative diseases, and its ease of use makes it suitable for a variety of experimental settings. While there are some limitations to the use of 2-(2-Benzothiazolyl)-3-pentanone T, its future directions are promising, and it is likely to continue to be an important tool in scientific research for years to come.
Méthodes De Synthèse
2-(2-Benzothiazolyl)-3-pentanone T is synthesized through a reaction between 2-aminobenzothiazole and 3-bromoacetone. The reaction results in the formation of a yellow powder, which is then purified through recrystallization. The final product is a yellow-green powder with a high degree of purity.
Applications De Recherche Scientifique
2-(2-Benzothiazolyl)-3-pentanone T is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are misfolded proteins that aggregate and form insoluble deposits in tissues. These deposits are associated with a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 2-(2-Benzothiazolyl)-3-pentanone T binds to these amyloid fibrils and fluoresces, allowing researchers to detect and quantify the presence of these fibrils in tissues.
Propriétés
Numéro CAS |
132607-29-5 |
|---|---|
Nom du produit |
2-(2-Benzothiazolyl)-3-pentanone |
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)pentan-3-one |
InChI |
InChI=1S/C12H13NOS/c1-3-10(14)8(2)12-13-9-6-4-5-7-11(9)15-12/h4-8H,3H2,1-2H3 |
Clé InChI |
GPIBEVPMVKPRLR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)C1=NC2=CC=CC=C2S1 |
SMILES canonique |
CCC(=O)C(C)C1=NC2=CC=CC=C2S1 |
Synonymes |
3-Pentanone,2-(2-benzothiazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
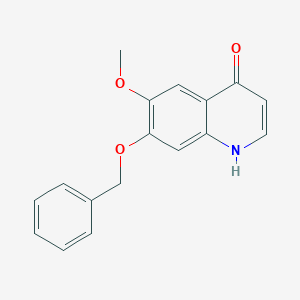
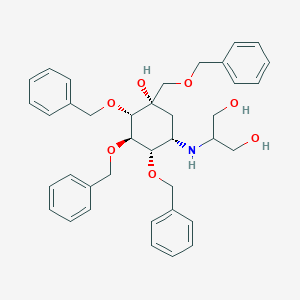
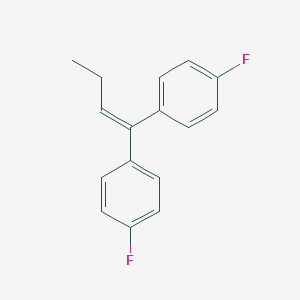
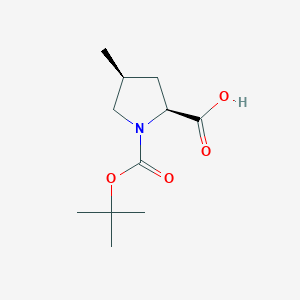
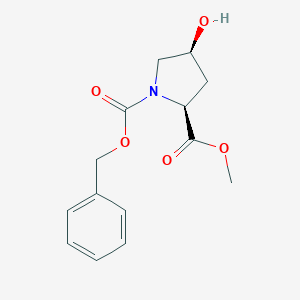
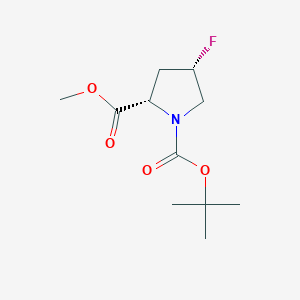
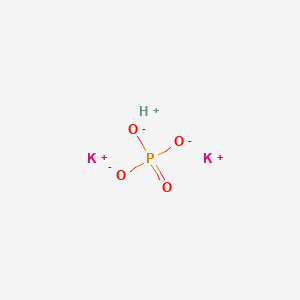
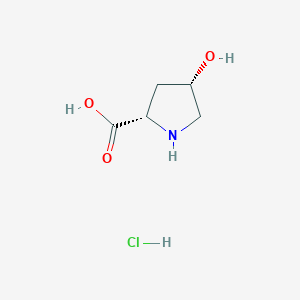
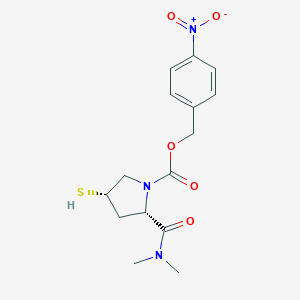
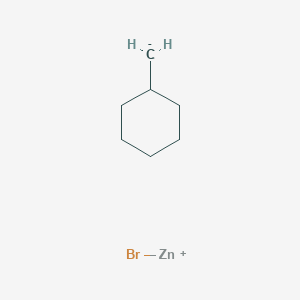
![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)

